Cas no 1807166-65-9 (1-Chloro-3,4-difluoro-2-ethylbenzene)

1-Chloro-3,4-difluoro-2-ethylbenzene is a halogenated aromatic compound featuring chloro, fluoro, and ethyl substituents on a benzene ring. Its unique substitution pattern enhances reactivity and selectivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms allows for further functionalization via nucleophilic substitution or cross-coupling reactions, while the ethyl group contributes to steric and electronic modulation. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its structural properties make it suitable for developing advanced materials and fine chemicals with tailored functionalities.
1-Chloro-3,4-difluoro-2-ethylbenzene structure
1807166-65-9 structure
Product name:1-Chloro-3,4-difluoro-2-ethylbenzene
CAS No:1807166-65-9
MF:C8H7ClF2
Molecular Weight:176.590988397598
CID:5038229

1-Chloro-3,4-difluoro-2-ethylbenzene 化学的及び物理的性質

名前と識別子

    • 1-Chloro-3,4-difluoro-2-ethylbenzene
    • インチ: 1S/C8H7ClF2/c1-2-5-6(9)3-4-7(10)8(5)11/h3-4H,2H2,1H3
    • InChIKey: RMKRROQUZXMBLZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1CC)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • トポロジー分子極性表面積: 0
  • XLogP3: 3.5

1-Chloro-3,4-difluoro-2-ethylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010000915-500mg
1-Chloro-3,4-difluoro-2-ethylbenzene
1807166-65-9 97%
500mg
815.00 USD 2021-07-06
Alichem
A010000915-250mg
1-Chloro-3,4-difluoro-2-ethylbenzene
1807166-65-9 97%
250mg
494.40 USD 2021-07-06
Alichem
A010000915-1g
1-Chloro-3,4-difluoro-2-ethylbenzene
1807166-65-9 97%
1g
1,564.50 USD 2021-07-06

1-Chloro-3,4-difluoro-2-ethylbenzene 関連文献

1-Chloro-3,4-difluoro-2-ethylbenzeneに関する追加情報

Introduction to 1-Chloro-3,4-difluoro-2-ethylbenzene (CAS No. 1807166-65-9)

1-Chloro-3,4-difluoro-2-ethylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1807166-65-9, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of both chlorine and fluorine substituents on a benzene ring, which imparts unique electronic and steric properties. The structural features of 1-Chloro-3,4-difluoro-2-ethylbenzene make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The significance of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. Fluorine atoms, due to their high electronegativity and small atomic radius, can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, fluorine substitution can enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets. In the case of 1-Chloro-3,4-difluoro-2-ethylbenzene, the combination of chlorine and fluorine at specific positions on the benzene ring creates a molecule with potential applications in the design of small-molecule inhibitors and other therapeutic compounds.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex fluorinated aromatics like 1-Chloro-3,4-difluoro-2-ethylbenzene. These methods often involve multi-step reactions that leverage palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and other transition-metal-catalyzed processes. The ability to introduce fluorine and chlorine atoms with high precision has opened up new avenues for drug discovery. For example, palladium-catalyzed borylation followed by halogenation has been employed to construct the desired framework of 1-Chloro-3,4-difluoro-2-ethylbenzene with excellent regioselectivity.

The pharmaceutical industry has shown particular interest in fluorinated benzenes due to their role as key structural motifs in many approved drugs. Compounds such as 1-Chloro-3,4-difluoro-2-ethylbenzene serve as building blocks for synthesizing molecules that target various disease pathways. One notable area of research is the development of kinase inhibitors, where fluorine substitution can improve binding affinity to the ATP-binding site of kinases. Additionally, fluorinated aromatics have been explored in antiviral and anticancer therapies, where their ability to modulate enzyme activity and receptor binding is crucial.

In recent years, computational chemistry has played an increasingly important role in the design and optimization of fluorinated aromatic compounds. Molecular modeling techniques allow researchers to predict the behavior of these molecules before they are synthesized in the laboratory. This approach has accelerated the discovery process by enabling virtual screening of large libraries of potential candidates. For instance, density functional theory (DFT) calculations have been used to study the electronic structure of 1-Chloro-3,4-difluoro-2-ethylbenzene, providing insights into its reactivity and interaction with biological targets.

The agrochemical sector also benefits from the use of fluorinated aromatics like 1-Chloro-3,4-difluoro-2-ethylbenzene. These compounds are incorporated into herbicides, fungicides, and insecticides due to their enhanced bioactivity and environmental stability. The introduction of fluorine atoms can improve the resistance of agrochemicals to degradation by environmental factors such as light and moisture. Furthermore, fluorinated aromatics often exhibit greater selectivity towards target organisms, reducing harmful effects on non-target species.

Industrial applications of 1-Chloro-3,4-difluoro-2-ethylbenzene extend beyond pharmaceuticals and agrochemicals. In materials science, for example, fluorinated aromatics are used in the development of liquid crystals and organic semiconductors due to their unique electronic properties. The ability to fine-tune these properties through structural modifications makes them valuable for advanced technological applications.

Future research directions for 1-Chloro-3,4-difluoro-2-ethylbenzene may include exploring its derivatives as well as investigating new synthetic routes that improve yield and sustainability. Green chemistry principles are increasingly being applied to minimize waste and energy consumption in chemical synthesis. Techniques such as flow chemistry and biocatalysis offer promising alternatives to traditional batch processing methods.

In conclusion,1-Chloro-3,4-difluoro-2-ethylbenzene (CAS No. 1807166-65-9) is a versatile compound with significant potential in multiple domains including medicine, agriculture, and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules that address various challenges in human health and industrial applications. As research continues to uncover new uses for this compound,its importance is likely to grow further.

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